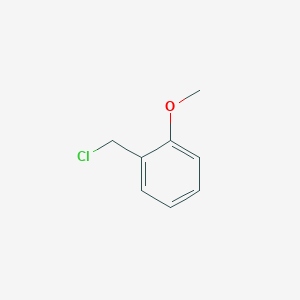

2-甲氧基苄基氯

概述

描述

Synthesis Analysis

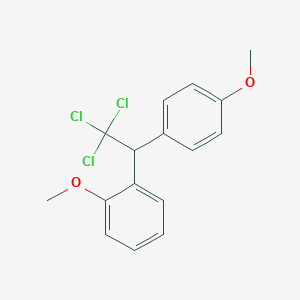

The synthesis of 2-methoxybenzyl chloride involves specific chemical reactions that highlight its importance in polymerization and as a precursor for further chemical transformations. For instance, Ballard et al. (1970) described the polymerization process of p-methoxybenzyl chloride, which results from an acid-catalyzed condensation process with the elimination of HCl, forming polymers soluble in common organic solvents and suggesting a polymerization mechanism involving the formation of p-methoxybenzyl carbonium ions (Ballard, Hollyhead, & Jones, 1970).

Molecular Structure Analysis

The molecular structure of derivatives of 2-methoxybenzyl chloride has been extensively studied, providing insight into its crystalline form and spatial arrangement. Ebert et al. (2012) synthesized and characterized the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, highlighting the compound's arrangement in the triclinic space group (Ebert, Köckerling, & Mamat, 2012).

Chemical Reactions and Properties

2-Methoxybenzyl chloride undergoes various chemical reactions, demonstrating its reactivity and functional group transformations. For example, Sharma et al. (2003) developed a highly selective and efficient method for the unmasking of p-methoxybenzyl ethers and esters using zirconium(IV) chloride as a Lewis acid, which is fast and tolerable to a variety of sensitive groups (Sharma, Reddy, & Krishna, 2003).

Physical Properties Analysis

The physical properties of 2-methoxybenzyl chloride, such as solubility, melting point, and boiling point, are essential for its application in various chemical syntheses. However, specific studies focusing solely on the physical properties of 2-methoxybenzyl chloride within the provided references are limited, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 2-methoxybenzyl chloride, including reactivity with various chemical reagents, stability under different conditions, and its role as a precursor in the synthesis of more complex molecules, are crucial for its widespread use in organic chemistry. The selective cleavage of p-methoxybenzyl ethers using catalytic amounts of HCl in hexafluoro-2-propanol described by Volbeda et al. (2015) illustrates the compound's specific chemical behavior and its application in deprotection strategies in organic synthesis (Volbeda, Kistemaker, Overkleeft, van der Marel, Filippov, & Codée, 2015).

科学研究应用

Takaku 和 Kamaike (1982) 证明了它在寡核苷酸合成中的应用,其中 4-甲氧基苄基作为腺苷的 2'-羟基的保护基。这种保护可以通过三苯甲基氟硼酸盐快速去除,以便进一步表征 (Takaku 和 Kamaike,1982).

Carroll 等人 (2001) 从澳大利亚雨林植物 Doryphora sassafras 中分离出一种新的天然产物,2-甲基-1-(对甲氧基苄基)-6,7-亚甲二氧基异喹啉鎓氯化物 (Carroll 等人,2001).

Ballard、Hollyhead 和 Jones (1970) 研究了对甲氧基苄基氯的聚合过程,重点介绍了对甲氧基苄基碳正离子的形成,在聚合过程中只有在 2 位发生亲电进攻 (Ballard、Hollyhead 和 Jones,1970).

Luzzio 和 Chen (2008) 表明,功率超声可以有效促进 4-甲氧基苄基氯的快速制备和反应,在 15 分钟内为有机合成提供受保护的酚醚中间体 (Luzzio 和 Chen,2008).

Zhao 等人 (2014) 合成了一种新型的含甲氧基苄基的季铵表面活性剂 m-MDRA-n,与传统表面活性剂相比,它表现出更高的表面活性、更容易聚集和较高的杀菌活性 (Zhao 等人,2014).

安全和危害

作用机制

Target of Action

2-Methoxybenzyl chloride, also known as 2-(Chloromethyl)anisole , is a chemical compound used in various chemical reactionsIt’s known to participate in reactions involving nucleophilic substitution, where the chloride group (cl) acts as a leaving group .

Mode of Action

The mode of action of 2-Methoxybenzyl chloride involves its interaction with other molecules during chemical reactions. The chloride group attached to the benzyl carbon is highly reactive and can be displaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. This leads to the formation of new compounds .

Biochemical Pathways

It’s used in the synthesis of various organic compounds, suggesting its involvement in multiple chemical pathways .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on the specific biological system it enters .

Result of Action

The result of 2-Methoxybenzyl chloride’s action is the formation of new compounds. For instance, it’s used in the synthesis of indole derivatives, which are involved in the preparation of anti-cancer agents . It’s also used to synthesize potent and selective antagonists for the receptor CX3XR1, which is involved in the treatment of multiple sclerosis .

Action Environment

The action, efficacy, and stability of 2-Methoxybenzyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity can increase with higher temperatures. Also, the presence of a strong nucleophile can facilitate its reaction .

属性

IUPAC Name |

1-(chloromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVMPOAIVZWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220628 | |

| Record name | 2-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxybenzyl chloride | |

CAS RN |

7035-02-1 | |

| Record name | 2-Methoxybenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7035-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxybenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU25Y8M35F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

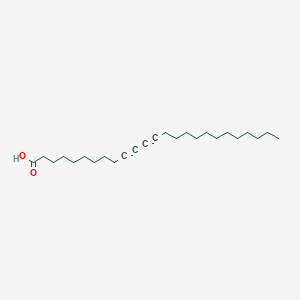

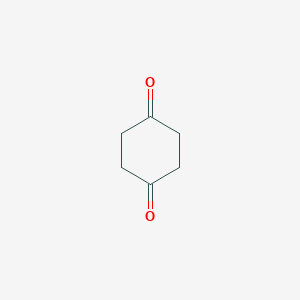

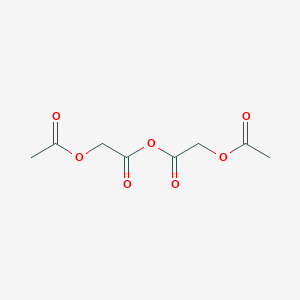

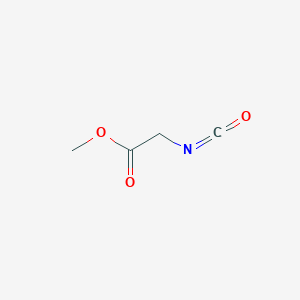

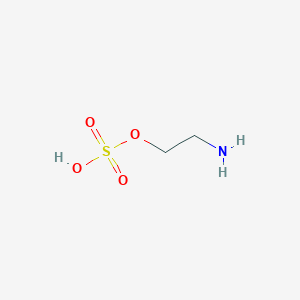

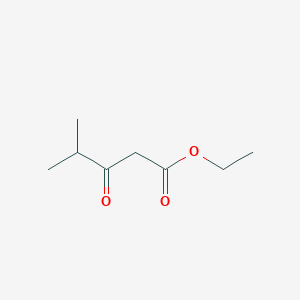

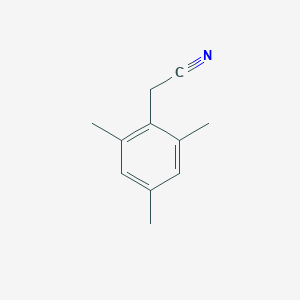

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

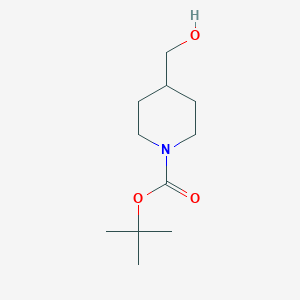

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a 2-Methoxybenzyl chloride group in bis-quaternary oxamide compounds influence their interaction with cholinoceptive sites at the neuromuscular junction?

A1: The research by [] investigated the action of various bis-quaternary oxamide compounds, including those containing 2-Methoxybenzyl chloride groups like methoxyambenonium (WIN 8078). The study highlights that these compounds interact with multiple cholinoceptive sites at the neuromuscular junction, leading to complex pharmacological effects beyond simple acetylcholine esterase inhibition. While the exact mechanism of how the 2-Methoxybenzyl chloride group contributes to this interaction isn't fully elucidated in the paper, it suggests that the observed effects are influenced by the "potency and kinetics of the drug-receptor interaction at the various cholinoceptive sites." [] This implies that the 2-Methoxybenzyl chloride group likely plays a role in the binding affinity and duration of action of these compounds at different cholinoceptive targets.

Q2: The research mentions a compound named WIN 8078, which contains a 2-Methoxybenzyl chloride group. What is the significance of this compound in understanding the relationship between acetylcholinesterase inhibition and cholinergic effects?

A2: WIN 8078, a bis-quaternary oxamide containing 2-Methoxybenzyl chloride, is identified in the study by [] as a reversible inhibitor of acetylcholinesterase (AChE). Interestingly, the research demonstrates that WIN 8078 can produce cholinergic effects at doses significantly lower than those required for measurable AChE inhibition in vivo. This observation challenges the traditional understanding that directly links AChE inhibition to cholinergic effects. The study suggests that WIN 8078's ability to selectively inhibit AChE at specific sites, like those found in the ciliary and stellate ganglia, might explain this phenomenon. Therefore, WIN 8078 serves as a valuable tool to investigate the concept of "functional" and "reserve" AChE, and potentially uncover physiological roles of AChE beyond its enzymatic activity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。